benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate
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Overview
Description
Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is a synthetic organic compound that features a unique combination of functional groups, including a benzyl group, a tetrahydropyran ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using a platinum catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling of the Tetrahydropyran and Pyrazole Rings: The tetrahydropyran and pyrazole rings can be coupled using a suitable coupling reagent, such as carbonyldiimidazole (CDI), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize by-products and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted benzyl or pyrazole derivatives with various functional groups.
Scientific Research Applications
Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-(tetrahydro-2H-pyran-4-yl)piperazine
- 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)
Uniqueness
Benzyl (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydropyran and pyrazole rings provide a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research fields.
Properties
IUPAC Name |
benzyl N-[1-(oxan-4-yl)pyrazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(22-12-13-4-2-1-3-5-13)18-14-10-17-19(11-14)15-6-8-21-9-7-15/h1-5,10-11,15H,6-9,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAGPKIUECSBPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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